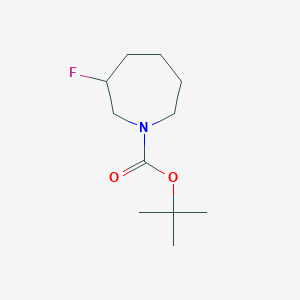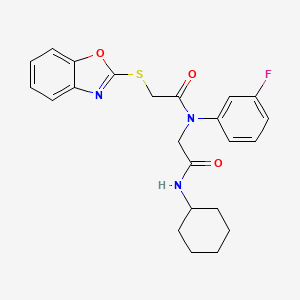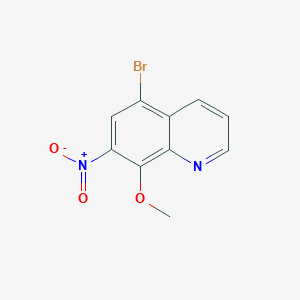
(R)-Nfps
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ALX 5407 involves the derivatization of sarcosineThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: While specific industrial production methods for ALX 5407 are not widely documented, the synthesis typically follows standard organic synthesis protocols involving multiple reaction steps, purification processes, and quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: ALX 5407 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and biphenyl ether moieties. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Hydrolysis: Under acidic or basic conditions, ALX 5407 can undergo hydrolysis to yield its constituent components
Major Products: The major products formed from these reactions include derivatives of sarcosine and biphenyl ether structures, which can be further modified for various applications .
Applications De Recherche Scientifique
ALX 5407 has been extensively studied for its applications in neuroscience research. Its primary use is as a selective inhibitor of GlyT1, which plays a crucial role in regulating synaptic glycine levels and modulating N-methyl-D-aspartate (NMDA) receptor function . This makes it a valuable tool for investigating the pathophysiology of neurological disorders such as schizophrenia and for developing potential therapeutic interventions .
Applications in Chemistry and Biology:
Neuroscience Research: ALX 5407 is used to study the role of glycine transporters in synaptic transmission and plasticity.
Pharmacology: It serves as a model compound for developing new inhibitors targeting GlyT1 for therapeutic purposes
Applications in Medicine:
Schizophrenia Treatment: ALX 5407 has shown promise in preclinical studies for alleviating symptoms of schizophrenia by enhancing NMDA receptor function
Applications in Industry:
Mécanisme D'action
ALX 5407 exerts its effects by selectively inhibiting GlyT1, a transporter responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, ALX 5407 increases the extracellular concentration of glycine, which in turn enhances the activation of NMDA receptors . This mechanism is particularly relevant in the context of schizophrenia, where NMDA receptor hypofunction is implicated in the pathophysiology of the disorder .
Molecular Targets and Pathways:
GlyT1: The primary target of ALX 5407, responsible for glycine reuptake.
NMDA Receptors: Enhanced activation due to increased glycine levels
Comparaison Avec Des Composés Similaires
ALX 5407 is unique in its high selectivity and potency as a GlyT1 inhibitor. Similar compounds include:
SSR504734: Another GlyT1 inhibitor with a different chemical structure but similar pharmacological effects
PF-03463275: A non-sarcosine-based GlyT1 inhibitor currently in clinical trials
Uniqueness of ALX 5407:
Propriétés
Formule moléculaire |
C24H24FNO3 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid |
InChI |
InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28)/t23-/m1/s1 |
Clé InChI |
FDORQEIHOKEJNX-HSZRJFAPSA-N |
SMILES isomérique |
CN(CC[C@H](C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O |
SMILES canonique |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)










![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)

